molecular formula C8H9NO4 B2810903 2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate CAS No. 70074-39-4

2,5-Dioxopyrrolidin-1-yl cyclopropanecarboxylate

Cat. No. B2810903
Key on ui cas rn: 70074-39-4
M. Wt: 183.163
InChI Key: VTHAFCZYGULLTO-UHFFFAOYSA-N
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Patent
US08278452B2

Procedure details

1-Hydroxypyrrolidine-2,5-dione (1.18 g, 10.3 mmol), cyclopropanecarboxylic acid (1.01 ml, 10 mmol), EDC (2.01 g, 10.5 mmol) and Et3N (2.8 mmol, 20 mmol) in DCM were stirred at rt for 5 h before it was partitioned with saturated NH4Cl solution. The organic layer was washed with brine and dried over Na2SO4. After filtration and concentration, 2,5-dioxopyrrolidin-1-yl cyclopropanecarboxylate 24 was isolated and used without further purification.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step One
Name
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].[CH:9]1([C:12](O)=[O:13])[CH2:11][CH2:10]1.C(Cl)CCl.CCN(CC)CC>C(Cl)Cl>[CH:9]1([C:12]([O:1][N:2]2[C:6](=[O:7])[CH2:5][CH2:4][C:3]2=[O:8])=[O:13])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
1.01 mL
Type
reactant
Smiles
C1(CC1)C(=O)O
Name
Quantity
2.01 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
2.8 mmol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned with saturated NH4Cl solution
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration and concentration

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)ON1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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